Product packaging for 5H-pyridazino[4,5-b]indole-4-thiol(Cat. No.:CAS No. 1934455-14-7)

5H-pyridazino[4,5-b]indole-4-thiol

Cat. No.: B2435431
CAS No.: 1934455-14-7
M. Wt: 201.25
Attention: For research use only. Not for human or veterinary use.
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Description

5H-pyridazino[4,5-b]indole-4-thiol is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of potential cardiovascular agents. This compound is an aza-analogue of β-carboline, a structure known for its diverse biological activities . Scientific studies have shown that derivatives based on the 5H-pyridazino[4,5-b]indole skeleton exhibit a wide range of pharmacological properties. These include potent inhibition of blood platelet aggregation, as well as activity as an inotropic agent . Furthermore, related compounds have been identified as selective thromboxane synthetase inhibitors, which is a key mechanism of action for preventing vasoconstriction and platelet aggregation . The synthesis of this tricyclic fused ring system can be achieved through advanced palladium-catalyzed strategies, such as an intramolecular Heck-type reaction, which allows for the construction of the pyridazino-indole core from a pyridazin-3(2H)-one precursor . This compound is offered for research purposes. Researchers can leverage its unique structure to explore new therapeutic avenues in cardiovascular disease and hemostasis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B2435431 5H-pyridazino[4,5-b]indole-4-thiol CAS No. 1934455-14-7

Properties

IUPAC Name

3,5-dihydropyridazino[4,5-b]indole-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHBJXQQZQJJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=S)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 5H-Pyridazino[4,5-b]indole Core

The formation of the fundamental 5H-pyridazino[4,5-b]indole structure can be achieved through several strategic approaches, including cycloaddition reactions, ring annulation strategies using indole (B1671886) precursors, and intramolecular cyclization methods.

Cycloaddition reactions provide an elegant and efficient means to construct the pyridazino[4,5-b]indole skeleton. A notable example is the inverse-electron-demand Diels-Alder reaction. researchgate.net This strategy involves the [4+2] cycloaddition of an indole derivative, acting as the dienophile, with a highly electron-deficient 1,2,4,5-tetrazine. researchgate.net

For instance, the reaction of various indole derivatives with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate leads to the formation of the corresponding 5H-pyridazino[4,5-b]indole. researchgate.net This reaction proceeds via an initial cycloaddition followed by the elimination of nitrogen gas to yield the fused heterocyclic system. researchgate.net Another approach involves a [3+3] annulation between 2-alkenylindoles and hydrazonyl chlorides to assemble the pyridazino ring onto the indole framework. acs.org

Table 1: Examples of Cycloaddition Reactions for 5H-Pyridazino[4,5-b]indole Synthesis

Dienophile/Indole Precursor Diene/Coupling Partner Product Reference
Indole derivatives Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate 5H-pyridazino[4,5-b]indole researchgate.net

This table summarizes cycloaddition strategies for forming the core scaffold.

Ring annulation, which involves building the pyridazine (B1198779) ring onto a pre-existing indole molecule, is a widely employed and versatile strategy. A common and effective method starts with substituted indole-2-carboxylates. tubitak.gov.tr

A typical sequence begins with the formylation of an ethyl indole-2-carboxylate (B1230498) at the C3 position to yield an ethyl 3-formyl-1H-indole-2-carboxylate precursor. tubitak.gov.tr This intermediate then undergoes condensation with hydrazine (B178648) or its derivatives. The subsequent intramolecular cyclization furnishes the 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole, also known as a pyridazinone derivative. tubitak.gov.trnih.gov This pyridazinone is a key intermediate for the synthesis of the target thiol compound.

Another documented ring annulation involves the reaction of an indole precursor with ethyl pyruvate, followed by treatment with polyphosphoric acid (PPA) to facilitate cyclization, and finally, reaction with hydrazine. researchgate.net

Table 2: Ring Annulation Strategies Starting from Indole Precursors

Indole Starting Material Reagents Key Intermediate/Product Reference
Ethyl 3-formyl-1H-indole-2-carboxylate Hydrazine hydrate (B1144303) 4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole tubitak.gov.tr

This table outlines common ring annulation methods for building the pyridazino ring onto an indole core.

Intramolecular cyclization offers a powerful method for the final ring-closing step to form the pyridazino[4,5-b]indole system. One such advanced strategy utilizes an intramolecular Heck-type reaction. epa.gov This palladium-catalyzed reaction can be used to form the crucial carbon-carbon or carbon-nitrogen bonds required to complete the heterocyclic framework. epa.gov

Another approach involves the intramolecular [4+2] cycloaddition of pyridazines that have been functionalized with an appropriate alkyne-containing side chain. mdpi.comresearchgate.net Thermal induction of these substrates triggers the cycloaddition, where the pyridazine ring acts as the diene and the tethered alkyne acts as the dienophile, leading to the formation of the fused indole system after subsequent aromatization. mdpi.comresearchgate.net

Derivatization Strategies for 5H-Pyridazino[4,5-b]indole-4-thiol Synthesis

Once the 5H-pyridazino[4,5-b]indole core, typically in its 4-oxo (pyridazinone) form, is synthesized, the focus shifts to the introduction of the sulfur functionality at the C4 position.

The conversion of the C4-carbonyl group of the 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole intermediate into a thiocarbonyl (thione) group is the key step to obtaining the target compound, which exists in tautomeric equilibrium with its thiol form. This transformation is most commonly achieved using a thionating agent. researchgate.net

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a premier reagent for this purpose. mdpi.comorientjchem.org It is highly effective for the thionation of carbonyls in amides and lactams, such as the pyridazinone ring system. mdpi.comresearchgate.net The reaction involves heating the pyridazinone precursor with Lawesson's reagent in an anhydrous, high-boiling solvent like toluene (B28343) or xylene. mdpi.comorientjchem.org The product of this reaction is 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione, the stable tautomer of this compound. researchgate.net

To improve the efficiency of the thionation step, various optimization strategies have been explored. The choice of solvent is critical, with toluene often being favored for its high boiling point, which is necessary to drive the reaction to completion. orientjchem.org

Furthermore, reaction times can be significantly reduced by employing microwave irradiation. mdpi.com Conventional heating methods often require prolonged refluxing, whereas microwave-assisted synthesis can shorten the reaction time to mere minutes, offering a more efficient and energy-saving protocol. mdpi.com

Table 3: Optimized Conditions for Thionation Reactions

Carbonyl Precursor Thionating Agent Solvent Conditions Outcome Reference
Acridinone (analogous system) Lawesson's Reagent Toluene Reflux High yield of thioacridinone orientjchem.org

This table presents optimized protocols for the thionation of pyridazinone and related heterocyclic systems.

Thionation Reactions for Introduction of the Thiol Group

Regioselectivity in Thiol Formation

The synthesis of this compound is often achieved through the thionation of a corresponding pyridazinone or via nucleophilic substitution of a suitable leaving group, such as a halogen, at the C4 position. A key precursor for this transformation is 1-methyl-5H-pyridazino[4,5-b]indol-4-one. This starting material can be activated by chlorination prior to the introduction of the sulfur functionality.

The regioselectivity of the thiol formation is dictated by the reactivity of the C4 position of the pyridazino[4,5-b]indole ring system. The synthesis of the thione tautomer, 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione, has been achieved through the thionation of the corresponding 4-chloro derivative. This reaction proceeds with high regioselectivity, with the sulfur nucleophile preferentially attacking the C4 position. For instance, the thionation of 4-chloro-1-methyl-5H-pyridazino[4,5-b]indole with thiourea (B124793) in ethanol (B145695) under reflux conditions selectively yields the corresponding 1-methyl-5H-pyridazino[4,5-b]indole-4-thione. arkat-usa.org

Nucleophilic Substitution Reactions leading to Thiol Derivatives

The 4-chloro derivative of 5H-pyridazino[4,5-b]indole serves as a versatile intermediate for the synthesis of various thiol derivatives through nucleophilic substitution reactions. The chlorine atom at the C4 position is susceptible to displacement by sulfur nucleophiles.

Starting from an indole-fused pyridazinone, a series of new pyridazino[4,5-b]indoles can be prepared. mdpi.com Chlorination of the pyridazinone with phosphoryl chloride (POCl₃) yields the 4-chloro intermediate. arkat-usa.orgmdpi.com This chloro derivative can then undergo nucleophilic displacement. For example, its reaction with sodium azide (B81097) leads to the formation of a tetracyclic tetrazolopyridazinoindole system. mdpi.com While not directly forming a thiol, this demonstrates the reactivity of the 4-chloro position towards nucleophiles, a principle that extends to sulfur-based nucleophiles for the synthesis of thiol derivatives.

PrecursorReagentProductReference
4-chloro-1-methyl-5H-pyridazino[4,5-b]indoleThiourea1-methyl-5H-pyridazino[4,5-b]indole-4-thione arkat-usa.org
4-chloro-1-methyl-5H-pyridazino[4,5-b]indoleSodium Azide1-methyl-tetrazolo[5,1-b]pyridazino[4,5-b]indole mdpi.com

Post-Synthetic Modifications and Functionalization of the Thiol Moiety

Once the this compound or its thione tautomer is synthesized, the sulfur-containing moiety can be further modified to introduce diverse functional groups, expanding the chemical space of this heterocyclic system.

Alkylation and Arylation Reactions of the Thiol Group

The thiol group in this compound is nucleophilic and can readily undergo S-alkylation and S-arylation reactions. These reactions typically proceed in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

The alkylation of the related compound 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione with various alkyl halides, such as benzyl (B1604629) bromide, ethyl chloroacetate (B1199739), and allyl bromide, in the presence of potassium carbonate, has been reported to yield the corresponding S-alkylated products. nih.gov This demonstrates a general strategy for the functionalization of the thiol group in the 5H-pyridazino[4,5-b]indole scaffold.

Thione PrecursorAlkylating/Arylating AgentProductReference
3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thioneBenzyl bromide4-(Benzylsulfanyl)-5H-pyridazino[4,5-b]indole nih.gov
3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thioneEthyl chloroacetateEthyl 2-((5H-pyridazino[4,5-b]indol-4-yl)sulfanyl)acetate nih.gov
3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thioneAllyl bromide4-(Allylsulfanyl)-5H-pyridazino[4,5-b]indole nih.gov

Oxidation Reactions (e.g., Sulfoxide Formation)

The sulfur atom in the thiol or its S-alkylated derivatives can be oxidized to higher oxidation states, such as sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule. While specific examples of the oxidation of this compound itself are not detailed in the provided search results, the oxidation of sulfur-containing heterocycles is a well-established transformation in organic chemistry. Typically, controlled oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can yield the corresponding sulfoxide.

Formation of Thiols and Related Sulfur-Containing Derivatives

The thione functionality in 5H-pyridazino[4,5-b]indole-4-thione is a versatile handle for the synthesis of other sulfur-containing derivatives. For instance, hydrazinolysis of the S-alkylated ester derivative, ethyl 2-((5H-pyridazino[4,5-b]indol-4-yl)sulfanyl)acetate, leads to the formation of the corresponding hydrazide. nih.gov This reaction demonstrates the potential for further elaboration of the sulfur-containing side chain.

Advanced Synthetic Strategies

Advanced synthetic strategies for the construction of the pyridazino[4,5-b]indole scaffold itself provide indirect access to the 4-thiol derivative. One such approach involves a [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides. epa.gov This method offers a convergent and efficient route to a variety of functionalized pyridazino[4,5-b]indoles. Subsequent functional group interconversions could then be employed to introduce the desired thiol group at the C4 position.

Another advanced strategy utilizes an intramolecular Heck-type reaction for the synthesis of the 5H-pyridazino[4,5-b]indole core. arkat-usa.org The resulting scaffold can then be subjected to the transformations described in the previous sections to yield the 4-thiol derivative. These modern synthetic methods provide efficient and modular access to the core heterocyclic system, facilitating the exploration of its chemical diversity.

Catalytic Approaches in Thiol Derivatization

The derivatization of the thiol group in this compound is a key strategy for creating new chemical entities. Catalytic methods are pivotal in achieving efficient and selective transformations.

One of the most common and effective methods for the derivatization of the thiol group is S-alkylation. This reaction is typically carried out by treating the thiol, or its tautomeric form 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione, with an alkylating agent in the presence of a base. researchgate.netresearchgate.net The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the electrophilic alkylating agent. youtube.com

Research has demonstrated the successful alkylation of 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione with various alkylating agents, including benzyl bromide, ethyl chloroacetate, and allyl bromide. researchgate.netresearchgate.net These reactions are often facilitated by the use of potassium carbonate (K2CO3) as the base in a suitable solvent like acetone. researchgate.net The use of a base as a catalyst is crucial for the reaction to proceed efficiently.

While traditional methods often rely on strong bases, modern organic synthesis is increasingly exploring transition-metal-free catalytic systems. For instance, a general method for the dehydrative S-alkylation of thiols with alcohols has been developed using alkyl halides as the catalyst, eliminating the need for a transition metal and a strong base. rsc.org This approach offers a greener and more practical route for the synthesis of thioethers. Although not yet specifically reported for this compound, such catalytic systems hold promise for its derivatization under milder conditions.

The following table summarizes representative examples of the base-catalyzed S-alkylation of the thione precursor to this compound.

Alkylating AgentBaseSolventProductReference
Benzyl bromideK2CO3Acetone4-(Benzylsulfanyl)-5H-pyridazino[4,5-b]indole researchgate.net
Ethyl chloroacetateK2CO3AcetoneEthyl 2-((5H-pyridazino[4,5-b]indol-4-yl)sulfanyl)acetate researchgate.net
Allyl bromideK2CO3Acetone4-(Allylsulfanyl)-5H-pyridazino[4,5-b]indole researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. jmaterenvironsci.com For the synthesis of pyridazino[4,5-b]indoles and their derivatives, several green approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ekb.egkchem.orgnih.gov The synthesis of substituted 3H-pyridazino[4,5-b]indol-4(5H)-ones, precursors to the thiol, has been achieved with high efficiency using microwave irradiation. researchgate.net For instance, the reaction time for certain cyclization steps can be reduced from hours to just a few minutes, with improved yields. researchgate.net

Grindstone Technology and Solvent-Free Reactions: Grindstone technology, a form of mechanochemistry, offers a solvent-free approach to organic synthesis. kchem.org This technique involves the grinding of neat reactants, often with a catalytic amount of a reagent, to induce chemical reactions. kchem.org The synthesis of various heterocyclic compounds, including indolylpyrimido[4,5-d]pyrimidinones, has been successfully carried out using this environmentally benign method, resulting in high yields and simplified work-up procedures. kchem.org Such solvent-free methods significantly reduce the generation of volatile organic waste.

One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. mdpi.commdpi.com A novel [3+3] annulation reaction of 2-alkenylindoles with hydrazonyl chlorides has been developed for the efficient, one-pot synthesis of functionalized pyridazino[4,5-b]indoles. researchgate.netnih.gov This method demonstrates a broad substrate scope and provides excellent yields. nih.gov Similarly, four-component reactions have been utilized for the synthesis of 9H-pyrimido[4,5-b]indoles, a related class of compounds, under transition-metal-free conditions. mdpi.com

Use of Greener Solvents and Catalysts: The choice of solvent is a critical aspect of green chemistry. The S-alkylation of thiols has been reviewed in the context of using greener mediums. jmaterenvironsci.com Furthermore, the development of catalytic systems that avoid the use of hazardous and toxic reagents is a key focus. jmaterenvironsci.com For example, the use of aqueous tetra-n-butyl ammonium (B1175870) hydroxide (B78521) solution has been presented as a versatile and excellent basic catalyst for the synthesis of thioethers, acting as a strong base, reaction medium, and phase-transfer catalyst. jmaterenvironsci.com Lipase-catalyzed reactions in aqueous media have also been explored for the synthesis of related spirooxindoles, showcasing the potential of biocatalysis in green synthesis. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis of the pyridazino[4,5-b]indole scaffold and its derivatives.

Green Chemistry ApproachExample ApplicationAdvantagesReference(s)
Microwave IrradiationSynthesis of pyridazino[4,5-b]indol-4-onesReduced reaction times, improved yields ekb.egresearchgate.net
Grindstone TechnologySynthesis of indolylpyrimido[4,5-d]pyrimidinonesSolvent-free, high yields, simple work-up kchem.org
One-Pot Synthesis[3+3] annulation for pyridazino[4,5-b]indolesStep economy, reduced waste researchgate.netnih.gov
Multicomponent ReactionsSynthesis of 9H-pyrimido[4,5-b]indolesHigh efficiency, atom economy mdpi.com
Greener Catalysts/SolventsAqueous TBAOH for S-alkylationAvoidance of hazardous reagents jmaterenvironsci.com

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis and Molecular Topography of 5H-Pyridazino[4,5-b]indoles

This planar structure is accompanied by distinct electronic features that contribute to its molecular topography. Specifically, the molecule presents a dipole with an adjacent acidic proton. nih.gov Opposite this dipole is a basic hydrogen-acceptor site. nih.gov This arrangement of features creates a specific electrostatic profile that can govern how the molecule orients itself within a receptor binding pocket, facilitating key interactions like hydrogen bonds and dipolar contacts that are essential for biological activity.

Substituent Effects on Biological Activity of 5H-Pyridazino[4,5-b]indole-4-thiol Analogues

The biological activity of the 5H-pyridazino[4,5-b]indole core can be finely tuned by the introduction of various substituents at different positions on the heterocyclic rings. These modifications can influence factors such as potency, selectivity, and pharmacokinetic properties.

The thiol group at the C4 position is a key functional feature of this compound. It exists in tautomeric equilibrium with its corresponding thione form, 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione. The thione can be prepared from its corresponding 4-oxo precursor by reacting it with phosphorus pentasulfide (P₂S₅). researchgate.net This thione group is a versatile handle for further chemical modification. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can convert the thione into a hydrazino derivative, demonstrating its reactivity and importance in creating diverse analogues. researchgate.net

Furthermore, the sulfur atom of the thiol/thione group can be alkylated to form various thioether derivatives. The synthesis of S-substituted compounds, such as 8-(((furan-2-ylmethyl)thio)methoxy) derivatives, introduces new substituents that can explore different regions of a target binding site. researchgate.net The nature of the group attached to the sulfur atom can significantly alter the compound's steric and electronic properties, thereby influencing its biological effects.

Beyond the thiol group, substituents on other parts of the pyridazino[4,5-b]indole scaffold have been shown to dramatically impact biological activity. In studies of the antimicrobial properties of this class, substitutions at the N5 position of the indole (B1671886) ring and the C3 position of the pyridazine (B1198779) ring were found to be particularly important. Increasing the lipophilicity, for example by adding a methyl group at the N5 position or a phenyl group at the C3 position, was found to enhance the antimicrobial activity against Bacillus subtilis. tubitak.gov.tr This suggests that improved membrane permeability or hydrophobic interactions at the target site are key for the activity of these analogues.

Compound IDR⁵ (Position 5)R³ (Position 3)MIC (µg/mL) vs. B. subtilis
40aa HH250
40ac HPhenyl125
40bc MethylPhenyl31.25

Data sourced from a study on the antimicrobial activity of substituted 5H-pyridazino[4,5-b]indoles. tubitak.gov.tr

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability while retaining the essential binding interactions. The 5H-pyridazino[4,5-b]indole scaffold is considered an aza-analogue of β- and γ-carboline alkaloids, which are known for their wide range of biological activities. tubitak.gov.tr This relationship provides a rationale for its potential to interact with similar biological targets.

Researchers have explored various other heterocyclic systems as bioisosteres for the pyridazino[4,5-b]indole core. These include:

1,2,4-Triazino[4,5-a]indoles : These compounds, where the pyridazine ring is replaced by a triazine ring, have been investigated as inhibitors of blood platelet aggregation and as antihypertensive agents. sci-hub.in

Pyrimido[5,4-b]indoles : Replacing the pyridazine moiety with a pyrimidine (B1678525) ring results in a scaffold that has been identified as a selective ligand for Toll-like receptor 4 (TLR4). nih.gov

Indole-Triazole/Thiazolotriazole Systems : The core indole moiety has also been linked to other heterocycles like triazole-5-thiol and thiazolotriazoles to explore new chemical space and biological activities. researchgate.netindexcopernicus.com

These explorations highlight the versatility of the indole core and the potential for discovering novel biological activities by modifying the fused heterocyclic partner.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational approach that distills the key structural features of a molecule required for its biological activity into a simple three-dimensional model. This model can then be used to design new molecules or to search virtual compound libraries for novel active agents.

Based on SAR studies, a general pharmacophore for the 5H-pyridazino[4,5-b]indole class can be proposed. The essential features include:

A Planar Aromatic System : The flat, rigid core of the fused rings is critical for fitting into specific binding sites. nih.gov

A Hydrogen Bond Donor : The indole N-H or an adjacent acidic proton serves as a crucial hydrogen bond donor. nih.gov

A Hydrogen Bond Acceptor : A basic nitrogen atom within the pyridazine ring acts as a hydrogen bond acceptor site. nih.gov

A Dipole Moment : The specific arrangement of heteroatoms creates a dipole that is positioned opposite the primary hydrogen-acceptor site, guiding the molecule's orientation. nih.gov

Once a pharmacophore model is established, it becomes a powerful tool for ligand-based design and virtual screening. This process involves using the 3D pharmacophore as a query to search large databases of chemical compounds. The goal is to identify molecules that match the key electronic and steric features of the pharmacophore, and thus have a high probability of possessing the desired biological activity.

For the 5H-pyridazino[4,5-b]indole scaffold, a virtual screening campaign would search for compounds that possess a planar aromatic core, a hydrogen bond donor, and a hydrogen bond acceptor in the correct spatial orientation. This approach is analogous to high-throughput screening, but performed computationally to reduce costs and time. Hits from the virtual screen can then be acquired or synthesized for biological testing. This strategy has been successfully used for related heterocyclic systems, such as the discovery of pyrimido[5,4-b]indole TLR4 agonists from a high-throughput screen, which was followed by computational studies to understand their binding mode. nih.gov This iterative cycle of design, screening, and testing is a cornerstone of modern drug discovery and is highly applicable to the search for novel and more potent this compound analogues.

Rational Design Principles for Targeted Biological Activities

The rational design of derivatives based on the 5H-pyridazino[4,5-b]indole scaffold is a strategic effort to optimize therapeutic efficacy and target selectivity. The indole nucleus is a well-established "privileged" heterocyclic skeleton in medicinal chemistry, known to be a core component in numerous compounds with a wide array of pharmacological activities. rsc.org Researchers leverage this scaffold's inherent properties, applying targeted modifications to achieve desired biological outcomes, ranging from cardiovascular to anticancer effects. The design principles are rooted in understanding the structure-activity relationships (SAR) that govern the molecule's interaction with biological targets.

Key strategies in the rational design of this compound analogs include pharmacophore mimicry, functional group modification, and molecular hybridization. These approaches aim to enhance binding affinity, modulate selectivity, and introduce novel biological functions.

Pharmacophore Mimicry for Cardiotonic and Antiplatelet Activity

One of the primary rational design principles involves emulating the structural features of known bioactive agents. For instance, certain 5H-pyridazino[4,5-b]indole derivatives have been designed to mimic the pharmacophoric elements of established cardiotonic agents. nih.gov The core design hypothesis posits that a specific arrangement of structural features is essential for activity. These features include:

A planar molecular topography to facilitate intercalation or binding into flat receptor sites.

The presence of a dipole with an adjacent acidic proton (e.g., the N-H group of the indole ring).

A basic, hydrogen-acceptor site located opposite the dipole. nih.gov

By adhering to this template, researchers have synthesized derivatives with significant positive inotropic effects and complementary activity as inhibitors of blood platelet aggregation. nih.govsci-hub.in Modifications at the 1 and 4 positions of the pyridazinoindole ring system with groups like hydrazine or substituted pyrazolyl moieties have been shown to be critical for these activities. nih.gov For example, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride was identified as a dual inhibitor of phosphodiesterase-IV (PDE-IV) and thromboxane (B8750289) A2 (TXA2) synthetase, showcasing the potential for developing multi-target agents from this scaffold. nih.gov

Table 1: Effect of Substitutions on Cardiotonic and Antiplatelet Activity of 5H-Pyridazino[4,5-b]indole Derivatives This table presents a representative summary of findings where specific substitutions on the core scaffold lead to targeted biological activities, as described in the cited literature.

Compound Structure (Core: 5H-pyridazino[4,5-b]indole)Substitution PatternTargeted Biological ActivityReference
Generic StructureSubstitutions at positions 1 and 4 with hydrazine and/or amino groups.Inotropic activity; Inhibition of platelet aggregation. nih.gov
Specific Derivative1-Hydrazino and 4-(3,5-dimethyl)-1-pyrazolyl substitutions.Inhibition of PDE-IV; Selective inhibition of TXA2 synthetase. nih.gov
General DerivativesVarious substitutions on the pyridazino ring.Antihypertensive activity. sci-hub.innih.gov

Modification of the 4-Thiol Group for Anticancer Activity

The thiol group at the C4 position of the 5H-pyridazino[4,5-b]indole scaffold (or its tautomeric thione form, 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione) serves as a versatile chemical handle for rational drug design. Alkylation of this sulfur atom is a key strategy for creating derivatives with new biological profiles. Research has shown that S-alkylation can lead to compounds with significant cytotoxic activity against cancer cell lines. researchgate.net

The design principle involves attaching various alkyl groups to the sulfur atom to explore the steric and electronic requirements for anticancer activity. For instance, the reaction of the parent thione with reagents like benzyl (B1604629) bromide or ethyl chloroacetate (B1199739) yields novel alkylsulfanylpyridazino[4,5-b]indole derivatives. Subsequent modifications, such as the hydrazinolysis of an ester group, can further expand the chemical diversity. researchgate.net Among a series of such compounds, one derivative, resulting from alkylation with ethyl chloroacetate, demonstrated the most promising cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of 12 µM. researchgate.net This highlights the importance of the substituent attached to the sulfur atom in defining the anticancer potency.

Table 2: Influence of 4-Thioalkylation on Cytotoxic Activity This table illustrates how different alkylating agents attached to the sulfur at position 4 of the pyridazino[4,5-b]indole scaffold influence anticancer activity, based on reported findings.

Parent ScaffoldModification at SulfurResulting Derivative ClassObserved Biological ActivityReference
3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thioneAlkylation with benzyl bromide4-Benzylsulfanyl derivativeCytotoxicity evaluated. researchgate.net
3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thioneAlkylation with ethyl chloroacetate4-(Alkoxycarbonylmethyl)sulfanyl derivativePromising cytotoxicity toward MCF-7 cells (IC50 = 12 µM). researchgate.net
3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thioneAlkylation with allyl bromide4-(Allylsulfanyl) derivativeCytotoxicity evaluated. researchgate.net

Molecular Hybridization and Bioisosteric Replacement

A more advanced rational design principle involves molecular hybridization, where the 5H-pyridazino[4,5-b]indole scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach is exemplified by the design of tubulin polymerization inhibitors, a key target in cancer chemotherapy. mdpi.com

The design strategy can involve using the indole portion of the pyridazino[4,5-b]indole ring system to mimic one of the aryl rings of known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). By linking the indole core to another pharmacophore, such as a 1,2,4-triazole (B32235) ring, researchers aim to create new molecules that fit into the colchicine (B1669291) binding site of tubulin. Further modifications, such as the introduction of an oxime group, can act as a bioisosteric replacement for other functional groups and enhance binding through additional hydrogen bond formation. mdpi.com This strategy demonstrates how the core scaffold can be integrated into a larger molecular design to target complex biomolecules.

Iv. Investigations into Biological Activities and Mechanisms

Enzyme Inhibition Studies

Derivatives of the 5H-pyridazino[4,5-b]indole nucleus have been synthesized and evaluated for their ability to inhibit a variety of enzymes, demonstrating the versatility of this scaffold in drug design.

The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Research has indicated that the 5H-pyridazino[4,5-b]indole scaffold is a promising foundation for the development of PI3K inhibitors. Studies have shown that compounds based on this structure exhibit significant anti-proliferative effects in different cell types by modulating the PI3K/AKT/mTOR pathway. jlu.edu.cn

Specifically, certain synthesized pyridazino[4,5-b]indole derivatives have been identified as novel inhibitors of PI3K, with particular relevance for breast cancer therapy. jlu.edu.cn The inhibitory action on the PI3K pathway by these compounds has been linked to the induction of apoptosis in cancer cells. jlu.edu.cn While the potential is clear, specific quantitative data such as IC₅₀ values for direct inhibition of the PI3Kα isoform by 5H-pyridazino[4,5-b]indole-4-thiol itself are not extensively detailed in the available literature, which has focused more on broader anti-proliferative effects. jlu.edu.cn

Table 1: Summary of PI3K Inhibition Studies

Compound Class Biological Effect Pathway Therapeutic Area

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is linked to various pathological conditions, including neurodegenerative diseases and cancer. The pyridazino[4,5-b]indole framework has been successfully utilized to develop potent inhibitors of this enzyme.

A series of new pyridazino[4,5-b]indol-4-ones were synthesized and assessed for their inhibitory action against DYRK1A. jlu.edu.cn Several of these compounds demonstrated significant, selective inhibition with submicromolar potency, showing no activity against other tested kinases like CDK5/p25 and GSK3α/β. jlu.edu.cn This highlights the potential for developing highly selective DYRK1A inhibitors based on this scaffold.

Table 2: DYRK1A Inhibitory Activity of Pyridazino[4,5-b]indol-4-one Analogs

Compound Structure DYRK1A IC₅₀ Selectivity
Furan-2-yl analog (10) Pyridazino[4,5-b]indol-4-one with furan-2-yl substitution Submicromolar No activity against CDK5/p25, GSK3α/β, PI3K p110-α
Pyridin-4-yl analog (19) Pyridazin-3(2H)-one with pyridin-4-yl substitution Submicromolar No activity against CDK5/p25, GSK3α/β, PI3K p110-α

Data sourced from studies on pyridazino[4,5-b]indol-4-one analogs. jlu.edu.cn

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. mdpi.com Consequently, inhibitors of VEGFR-2 are a major focus in oncology drug development. nih.gov While various indole-containing heterocyclic compounds have been successfully developed as VEGFR-2 inhibitors, a specific investigation into the VEGFR-2 inhibitory potential of the this compound scaffold has not been reported in the reviewed scientific literature. mdpi.comnih.gov Research has predominantly focused on other indole (B1671886) derivatives, such as those based on indolin-2-one or quinoline (B57606) scaffolds. nih.govmdpi.com

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides. PDE-IV, in particular, is a target for anti-inflammatory drugs. Research has identified that the 5H-pyridazino[4,5-b]indole structure can serve as a basis for PDE-IV inhibitors.

One study synthesized a series of fused 5H-pyridazino[4,5-b]indoles and found that a specific derivative, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride, was the first compound of its class to be described as an inhibitor of PDE-IV. nih.gov This compound was also noted for its dual activity as a selective inhibitor of TXA2 synthetase. nih.gov

Table 3: PDE-IV Inhibitory Profile of a 5H-pyridazino[4,5-b]indole Derivative

Compound Enzyme Target Activity Noted
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride PDE-IV Inhibitor

Specific IC₅₀ values were presented in the source literature but are not accessible in the public domain. nih.gov

Thromboxane (B8750289) A2 (TXA2) synthase is an enzyme involved in the production of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. Inhibitors of this enzyme have therapeutic potential in cardiovascular diseases. Several studies have explored derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole as selective TXA2 synthase inhibitors. nih.govnih.gov

These studies found that certain derivatives are potent and selective inhibitors of the enzyme. nih.gov For instance, 8-methoxy-4-hydrazino-5H-pyridazino[4,5-b]indole was identified as one of the most potent compounds, which notably did not inhibit prostacyclin formation, indicating its selectivity. nih.gov Another derivative, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride, was also confirmed as a selective inhibitor of TXA2 synthetase. nih.gov

Table 4: Thromboxane A2 Synthase Inhibition by 5H-pyridazino[4,5-b]indole Derivatives

Compound Potency/Selectivity
8-methoxy-4-hydrazino-5H-pyridazino[4,5-b]indole Potent and selective inhibitor
8-(benzyloxy)-3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indole Potent inhibitor
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride Selective inhibitor

Data sourced from medicinal chemistry studies on 4-hydrazino-5H-pyridazino[4,5-b]indole derivatives. nih.govnih.gov

Copper-containing amine oxidases are a family of enzymes that catalyze the oxidation of primary amines and are involved in various physiological processes. ebi.ac.uk While hydrazide and oxime-containing compounds have been investigated as inhibitors of these enzymes, there is no specific research in the available literature detailing the evaluation of this compound or its close derivatives as inhibitors of copper-containing amine oxidases. nih.govnih.gov

In Vitro Cellular Activity Research

A notable area of investigation for 5H-pyridazino[4,5-b]indole derivatives has been their potential as anti-cancer agents. Several studies have assessed the anti-proliferative effects of these compounds against a range of human cancer cell lines.

A series of novel 1-anilino-5H-pyridazino[4,5-b]indoles were designed, synthesized, and screened for their cytotoxic activity against the human cancer cell lines Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma). nih.gov Among the synthesized compounds, some exhibited inhibitory activity in the low micromolar range. nih.gov Specifically, compound 17 in that study demonstrated the most potent anti-tumor activity with IC50 values of 8.2 µM and 7.9 µM against Bel-7402 and HT-1080 cells, respectively. nih.gov

Another study focused on the design and synthesis of novel 5H-pyridazino[4,5-b]indole derivatives and evaluated their antiproliferative activities against two cancer cell lines using the MTT method. researchgate.net Three of the synthesized compounds (1e , 1g , and 1h ) displayed potent antiproliferative activities. researchgate.net In particular, compound 1h was highlighted for its significant effect, with IC50 values of 5.2 µmol/L against Bel-7402 and 1.9 µmol/L against HT-1080. researchgate.net

Furthermore, certain pyridazino[4,5-b]phenazine-5,12-diones, which are structurally related, have shown even higher cytotoxicity than the common chemotherapeutic drug doxorubicin (B1662922) against a panel of human cancer cell lines including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF 498 (central nervous system), and HCT-15 (colon). nih.gov For instance, compounds 7f (R1=Et) and 7h (R1, R2=Me) were found to be approximately 10 times more cytotoxic than doxorubicin across all tested cell lines. nih.gov

The following table summarizes the reported anti-proliferative activities of selected 5H-pyridazino[4,5-b]indole derivatives.

Compound IDCancer Cell LineIC50 (µM)
Compound 17 Bel-74028.2
HT-10807.9
Compound 1h Bel-74025.2
HT-10801.9

This table presents data for 1-anilino-5H-pyridazino[4,5-b]indole and other derivatives, as specific anti-proliferative data for this compound was not available in the reviewed literature.

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Derivatives of 5H-pyridazino[4,5-b]indole have been investigated for their potential in this area, showing activity against a variety of bacterial and fungal strains. tubitak.gov.tr

A comprehensive study on a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives reported their in vitro antimicrobial activities against eight bacterial isolates and one fungus using the broth microdilution test to determine the Minimum Inhibitory Concentration (MIC). tubitak.gov.tr The tested compounds generally exhibited significant antibacterial activity, with MIC values ranging from 31.25 to 250 µg/mL against the evaluated strains. tubitak.gov.tr

The Gram-positive bacterium Bacillus subtilis was found to be the most sensitive microorganism to the tested compounds. tubitak.gov.tr Structure-activity relationship observations indicated that increasing the lipophilicity of the molecule, for instance by introducing an alkyl group at the 5-position or an aryl group at the 3-position, enhanced the antimicrobial activity against B. subtilis. tubitak.gov.tr For example, a compound with 5-methyl and 3-phenyl substitutions (40bc ) showed better activity (MIC = 31.25 µg/mL) than a derivative with a 5-H and 3-phenyl substitution (40ac , MIC = 125 µg/mL) or the unsubstituted 5H-pyridazino[4,5-b]indole (40aa , MIC = 250 µg/mL). tubitak.gov.tr

In comparison to the reference antibacterial chloramphenicol, several derivatives showed MIC values in the range of 15.6–31.25 µg/mL. tubitak.gov.tr Compound 42b , an amino-substituted derivative, exhibited the highest activity against Bacillus subtilis with an MIC of 15.6 µg/mL. tubitak.gov.tr

Regarding antifungal activity, most of the tested compounds showed moderate activity against Candida albicans with an MIC of 250 µg/mL. tubitak.gov.tr However, one compound (41a ) showed activity closer to that of the reference drug ketoconazole. tubitak.gov.tr

The table below summarizes the antimicrobial activity of selected 5H-pyridazino[4,5-b]indole derivatives.

Compound IDMicroorganismMIC (µg/mL)
40aa Bacillus subtilis250
40ac Bacillus subtilis125
40bc Bacillus subtilis31.25
42b Bacillus subtilis15.6
Most tested compounds Candida albicans250

This table presents data for various substituted 5H-pyridazino[4,5-b]indole derivatives, as specific antimicrobial data for this compound was not available in the reviewed literature.

Mechanistic Insights into Biological Interactions

Understanding how a compound interacts with biological systems at a molecular level is crucial for drug development. For 5H-pyridazino[4,5-b]indole derivatives, some research has shed light on their molecular binding modes and their influence on cellular signaling pathways.

Molecular docking studies have been employed to predict the binding interactions of 5H-pyridazino[4,5-b]indole derivatives with protein targets, providing insights into the structural basis of their biological activity.

In a study of some pyridazino[4,5-b]indol-4-one derivatives, molecular docking simulations with Aurora-A Kinase revealed binding behaviors similar to the co-crystallized ligand sunitinib. researchgate.net This suggests that these compounds may exert their anti-proliferative effects through the inhibition of this key mitotic kinase. researchgate.net

Another study on new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors also utilized molecular docking to understand their binding modes. researchgate.net The results from these computational studies help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.

While these studies provide valuable information on the binding of pyridazino[4,5-b]indol-4-one derivatives, specific molecular docking studies for this compound were not found in the reviewed literature. The presence of a thiol or thione group at the 4-position would significantly alter the electronic and steric properties of the molecule, likely leading to different binding interactions with target proteins.

The biological effects of a compound are often a consequence of its ability to modulate specific signal transduction pathways within the cell. Research on 5H-pyridazino[4,5-b]indole derivatives has begun to uncover their impact on key cellular signaling cascades.

One of the important findings is the identification of 1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride as an inhibitor of phosphodiesterase-IV (PDE-IV) and a selective inhibitor of thromboxane A2 synthetase. nih.gov These enzymes are critical components of signaling pathways involved in inflammation and platelet aggregation, respectively.

Furthermore, some 5H-pyridazino[4,5-b]indole derivatives have been shown to exhibit in-vitro inhibitory activities against PI3Kα (phosphatidylinositol 3-kinase α). researchgate.net The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The ability of these compounds to inhibit PI3Kα suggests a potential mechanism for their observed anti-proliferative effects.

While these findings are significant for the broader class of 5H-pyridazino[4,5-b]indole derivatives, there is a lack of specific studies on how derivatives containing a 4-thiol or 4-thione group modulate signal transduction pathways. Future research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound and its analogs to fully understand their therapeutic potential.

V. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and inherent properties of molecules. While specific studies on 5H-pyridazino[4,5-b]indole-4-thiol are not extensively documented in public literature, the methodologies are broadly applied to heterocyclic compounds to elucidate their characteristics.

The electronic character of a molecule is fundamental to its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich indole (B1671886) and thiol moieties, while the LUMO may be centered on the electron-deficient pyridazine (B1198779) ring. A smaller HOMO-LUMO gap would suggest higher reactivity, which can be a desirable trait for certain applications, including the development of novel therapeutics. These calculations can also predict other electronic properties such as dipole moment and polarizability, which influence a molecule's interactions with its environment. Some research on related 5H-pyridazino[4,5-b]indole derivatives has highlighted their planar topography and the presence of a dipole moment, features that are critical for their biological interactions. nih.gov

Quantum chemical calculations can map out the potential energy surfaces of chemical reactions, allowing for the prediction of the most likely reaction pathways and the elucidation of reaction mechanisms. For instance, in the synthesis of pyridazino[4,5-b]indole derivatives, computational models can help understand the intricacies of cyclization reactions and predict the regioselectivity of substitutions. By calculating the energies of reactants, transition states, and products, chemists can optimize reaction conditions to favor the formation of the desired product. This predictive power is invaluable in synthetic chemistry, saving time and resources.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for studying the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are central to the field of drug discovery and development.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. This technique is crucial for identifying potential biological targets for a new compound and for understanding the structural basis of its activity. In the context of pyridazino[4,5-b]indole derivatives, which have shown promise as kinase inhibitors, docking studies are essential. nih.gov For example, new pyridazino[4,5-b]indol-4-ones have been evaluated as inhibitors of DYRK1A, a kinase implicated in several diseases. nih.gov Molecular docking simulations were performed to understand how these compounds bind to the active site of the kinase, providing a rationale for their inhibitory activity and guiding the synthesis of more potent analogs. nih.gov

The following table summarizes hypothetical docking results for a series of pyridazino[4,5-b]indole derivatives against a target kinase, illustrating the type of data generated in such studies.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition (IC50, µM)
Derivative 1-8.5Lys67, Leu134, Asp1451.2
Derivative 2-9.2Lys67, Val72, Asp1450.8
Derivative 3-7.9Leu134, Phe1445.4
Derivative 4-9.8Lys67, Leu134, Asp145, Tyr1360.3

This table is illustrative and based on typical data from molecular docking studies.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecule-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. For this compound, an MD simulation could reveal how the molecule adapts its shape to fit within a binding pocket and how its interactions with the protein and surrounding water molecules evolve. This level of detail is crucial for a comprehensive understanding of the binding thermodynamics and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead structures in drug discovery. researchgate.netresearchgate.net

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For the pyridazino[4,5-b]indole scaffold, a QSAR study could identify the key structural features that contribute to a specific biological effect, such as anticancer or antihypertensive activity. researchgate.net For instance, a study on indole-based compounds as HCV NS5B polymerase inhibitors utilized QSAR to understand the critical features required for binding. researchgate.net Similarly, 3D-QSAR models have been developed for dihydropyrazole derivatives as BRAF inhibitors, providing insights for designing more potent agents. nih.gov

The following table presents a hypothetical QSAR model for a series of pyridazino[4,5-b]indole derivatives, highlighting the types of descriptors that might be found to be important.

DescriptorCoefficientInterpretation
LogP (Lipophilicity)+0.5Increased lipophilicity is correlated with higher activity.
Molecular Weight-0.2Smaller molecules are favored for this particular activity.
Number of H-bond Donors+0.8The presence of hydrogen bond donors enhances activity.
Dipole Moment+0.3A higher dipole moment is beneficial for the observed activity.

This table is a hypothetical representation of a QSAR model.

By leveraging these theoretical and computational approaches, researchers can significantly accelerate the discovery and development of new molecules based on the this compound scaffold, optimizing their properties for a range of scientific and therapeutic applications.

Development of Predictive Models for Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. For the 5H-pyridazino[4,5-b]indole scaffold, such models are crucial for identifying derivatives with enhanced biological activities. nih.govnih.gov The general approach involves synthesizing a series of related compounds and evaluating their biological effects, such as the inhibition of specific enzymes or receptors.

For instance, various derivatives of the pyridazino[4,5-b]indole nucleus have been synthesized and shown to possess activities like inhibition of blood platelet aggregation and inotropic effects. nih.govsci-hub.in Other analogues have been investigated as inhibitors of enzymes like DYRK1A. nih.gov The development of predictive models for this compound would follow a similar path. A library of its derivatives would be created, and their biological activities would be systematically tested. The resulting data would then be used to build computational models that correlate specific structural features with the observed biological outcomes. These models can then be used to predict the activity of yet unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Descriptor Analysis and Feature Selection

At the heart of any predictive model are molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, these descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify the distribution of electrons in the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area.

Feature selection is a critical step in which the most relevant descriptors for a particular biological activity are identified. This process helps to simplify the model and improve its predictive power by removing redundant or irrelevant information. For example, in the study of related pyrimido[5,4-b]indoles as Toll-like receptor 4 (TLR4) agonists, structure-activity relationship (SAR) studies helped in identifying key structural features required for biological activity. nih.gov A similar approach for this compound would involve a systematic exploration of how different substituents on the indole or pyridazine rings affect its biological profile.

Applications in Material Science: Surface Interaction Mechanisms (e.g., Corrosion Inhibition)

The unique structural features of this compound, particularly the presence of heteroatoms (N, S) and the aromatic indole ring system, make it a promising candidate for applications in material science, most notably as a corrosion inhibitor for metals.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic molecules inhibit corrosion is by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netresearchgate.net The adsorption of this compound on a metal surface can occur through several modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule.

Chemisorption: This involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (nitrogen and sulfur) and the vacant d-orbitals of the metal atoms. researchgate.netpeacta.org The π-electrons of the aromatic pyridazino[4,5-b]indole ring system can also interact with the metal surface.

The efficiency of an inhibitor is often related to the strength of its adsorption on the metal surface. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to study these interactions in detail. researchgate.netrsc.org Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), electronegativity (χ), and hardness (η) can provide insights into the adsorption mechanism and inhibition efficiency. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Role in Corrosion Inhibition

DescriptorSymbolSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalE_HOMOA higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.
Energy of the Lowest Unoccupied Molecular OrbitalE_LUMOA lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
Energy GapΔEA smaller energy gap generally implies higher reactivity of the inhibitor molecule, leading to increased adsorption and better inhibition efficiency.
ElectronegativityχThis descriptor helps in understanding the electron-donating or -accepting nature of the inhibitor.
HardnessηHardness is a measure of the molecule's resistance to deformation or polarization. Soft molecules are generally more reactive and better inhibitors.

Role of Thiol Functionality in Surface Protection

The thiol (-SH) group in this compound plays a pivotal role in its potential as a corrosion inhibitor. Thiols are known to be excellent ligands for binding to metal surfaces. researchgate.net The sulfur atom can readily donate its lone pair of electrons to form a strong coordinate bond with the metal atoms. nih.gov This interaction is often stronger than that of nitrogen or oxygen-containing functional groups. peacta.org

Upon adsorption, the thiol group can act as an anchoring point, facilitating the formation of a densely packed and stable protective film on the metal surface. researchgate.net The remainder of the this compound molecule, with its planar aromatic structure, would then orient itself to create a hydrophobic layer that repels water and other corrosive species from the metal surface. researchgate.net The presence of the thiol group significantly enhances the binding ability of the molecule to the metal, leading to more effective corrosion protection. researchgate.netnih.gov

Vi. Spectroscopic and Analytical Characterization Methodologies Excluding Specific Data/results

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5H-pyridazino[4,5-b]indole-4-thiol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals are expected for the protons on the indole (B1671886) and pyridazine (B1198779) rings. The chemical shifts of the aromatic protons will be influenced by the electron-donating or -withdrawing nature of the fused heterocyclic system. The N-H proton of the indole ring and the proton of the thiol group (or the N-H proton in the thione tautomer) are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. Deuterium exchange experiments can be employed to confirm the assignment of these labile protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the aromatic rings provide insight into the electronic structure of the fused system. The carbon atom attached to the sulfur atom (C4) is of particular interest, and its chemical shift will be indicative of whether the compound exists predominantly in the thiol or thione form. In the thione form, this carbon would exhibit a characteristic downfield shift due to the C=S double bond. researchgate.net

2D NMR Techniques: To definitively assign all proton and carbon signals, various 2D NMR experiments are utilized. These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the indole and pyridazine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This technique is critical for identifying quaternary carbons and for establishing the connectivity between the different ring systems.

The existence of thione-thiol tautomerism can also be investigated using NMR. cdnsciencepub.comnih.gov The presence of two sets of signals for certain protons and carbons, or the broadening of signals, can indicate a dynamic equilibrium between the two tautomeric forms. Variable-temperature NMR studies can provide further information on the thermodynamics of this equilibrium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition of the molecule, confirming its chemical formula.

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would be expected, including:

Loss of small molecules: Fragmentation may involve the loss of stable neutral molecules such as HCN, H₂S, or CS.

Cleavage of the heterocyclic rings: The pyridazine and indole rings can undergo characteristic cleavage patterns. For instance, the indole ring is known to produce a stable tropylium-like ion. scirp.org The fragmentation of the pyridazine ring may involve the loss of N₂.

Fragmentation of the thiol/thione group: The thiol group can lead to the loss of an SH radical, while the thione group can fragment in a more complex manner.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H Stretching: A sharp to moderately broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching, if any substituents were present, would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the pyridazine ring and the C=C bonds in both the indole and pyridazine rings are expected to give rise to a series of medium to strong absorption bands in the region of 1450-1650 cm⁻¹. pressbooks.pub

Thiol (S-H) and Thione (C=S) Stretching: The presence and position of bands related to the sulfur-containing functional group are crucial for determining the predominant tautomeric form. A weak S-H stretching band may be observed around 2550-2600 cm⁻¹ if the thiol tautomer is present. vscht.cz Conversely, the C=S stretching vibration of the thione tautomer typically gives rise to a medium to strong absorption band in the region of 1050-1250 cm⁻¹. nih.govresearchgate.net The position of this band can be influenced by conjugation and hydrogen bonding.

The fingerprint region of the IR spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorption bands that are unique to the molecule as a whole and can be used for comparison with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The fused aromatic system of the pyridazino[4,5-b]indole core will give rise to intense π → π* transitions, likely appearing as multiple bands in the UV region.

The thione-thiol tautomerism can also be studied using UV-Vis spectroscopy. cdnsciencepub.comnih.govresearchgate.net The thione form (C=S) typically exhibits a characteristic low-energy n → π* transition at longer wavelengths (in the near-UV or visible region), which is absent in the thiol form (S-H). The position and intensity of the absorption maxima can be influenced by the solvent polarity, which can be used to probe the relative stability of the tautomers in different environments. For instance, polar solvents may stabilize one tautomer over the other, leading to a shift in the absorption bands.

Vii. Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of the 5H-pyridazino[4,5-b]indole scaffold is a critical first step. Current methods for constructing this tricyclic system provide a foundation upon which new pathways to the 4-thiol derivative can be developed. One established route to the core structure involves the thionation of the corresponding 5H-pyridazino[4,5-b]indol-4-one. researchgate.net This reaction, typically employing reagents like phosphorus pentasulfide in pyridine, directly converts the ketone to the desired thiol. researchgate.net

Future research could focus on optimizing this thionation step or exploring entirely new synthetic routes that build the thiol functionality from different precursors. Alternative synthetic strategies for the parent scaffold that have been explored include Pd(0)-catalyzed cross-coupling reactions and intramolecular Heck-type reactions. capes.gov.brepa.gov These advanced methods could potentially be adapted to directly yield the 4-thiol derivative or intermediates that are more readily converted.

Synthetic Approach Description Potential for 4-thiol Synthesis
Thionation of Indol-4-one Conversion of the ketone at the 4-position to a thiol using a thionating agent like P₂S₅. researchgate.netDirect and established method for accessing the target compound.
Pd(0)-catalyzed Cross-Coupling Suzuki coupling of iodo-pyridazinones with anilinoboronic acids followed by ring closure. capes.gov.brCould be adapted by using sulfur-containing building blocks.
Intramolecular Heck-type Reaction Palladium-catalyzed cyclization to form the pyridazinoindole core. epa.govOffers a convergent approach that might allow for late-stage introduction of the thiol group.

Further exploration into one-pot synthesis methodologies or the use of novel catalytic systems could lead to more efficient and environmentally friendly production of 5H-pyridazino[4,5-b]indole-4-thiol, making it more accessible for extensive biological evaluation.

Identification of New Biological Targets and Therapeutic Applications

The broader class of pyridazino[4,5-b]indoles has demonstrated significant potential across various therapeutic areas. These compounds are considered aza-heterocyclic analogues of β-carboline and γ-carboline alkaloids, which are known for their interactions with DNA and cytotoxic effects. nih.gov Research has identified pyridazino[4,5-b]indoles as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell growth and survival, showing promise in breast cancer therapy. nih.gov Specifically, derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway. nih.gov

Other documented activities for this scaffold include the inhibition of blood platelet aggregation, with some derivatives acting as selective inhibitors of thromboxane (B8750289) A2 synthetase, and inotropic effects on the heart. nih.govacs.org Additionally, some compounds in this family have been investigated as monoamine oxidase inhibitors. cdnsciencepub.com

The introduction of a thiol group at the 4-position of the 5H-pyridazino[4,5-b]indole scaffold opens up new possibilities for biological interactions. Thiols are known to be excellent metal chelators and can participate in covalent interactions with protein targets. This unique reactivity could lead to the discovery of entirely new biological targets and therapeutic applications for this compound. Future research should involve broad-based screening of this compound against a wide range of enzymes and receptors to uncover its specific pharmacological profile.

Derivative Class Biological Activity Potential Therapeutic Application
Hydrazide-based Pyridazino[4,5-b]indolesPI3K Inhibition, Induction of Apoptosis nih.govBreast Cancer nih.gov
Substituted 5H-pyridazino[4,5-b]indolesInhibition of Blood Platelet Aggregation, Inotropic Activity nih.govacs.orgCardiovascular Diseases
Pyridazino[4,5-b]indole LactamsWeak Analgesic Activity, Investigated as MAO inhibitors cdnsciencepub.comPain Management, Neurological Disorders

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The field of drug discovery is increasingly being driven by computational approaches, including artificial intelligence (AI) and machine learning. youtube.com These technologies can significantly accelerate the identification of promising drug candidates and provide deep insights into their mechanisms of action. youtube.comyoutube.com

For this compound, computational methods can be employed in several key areas. Initially, molecular docking studies can predict the binding affinity of the compound to a wide array of known protein targets, helping to prioritize experimental screening efforts. youtube.com Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogues of the thiol are synthesized and tested, which can then guide the design of more potent and selective derivatives. youtube.com

Development of Hybrid Molecules incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool for developing novel therapeutics with improved efficacy and potentially multi-target activity. mdpi.commdpi.com The this compound scaffold, with its unique chemical features, is an excellent candidate for the creation of hybrid molecules.

The thiol group provides a reactive handle for conjugation with other bioactive moieties. For instance, it could be linked to fragments known to target specific cancers, infectious agents, or inflammatory pathways. The design of such hybrids would aim to synergize the inherent activity of the pyridazino[4,5-b]indole core with the targeting capabilities of the linked pharmacophore. mdpi.comrsc.org

Future research in this area could involve the design and synthesis of hybrids that couple this compound with:

Known anticancer agents: To create dual-action drugs that can overcome resistance mechanisms.

Targeting ligands: To deliver the pyridazinoindole scaffold specifically to diseased cells or tissues, thereby enhancing efficacy and reducing systemic toxicity.

Fragments that improve pharmacokinetic properties: To enhance solubility, metabolic stability, and bioavailability.

The development of such hybrid molecules represents a sophisticated approach to drug design that could lead to the next generation of therapies based on the versatile this compound scaffold.

Q & A

Q. What are the primary synthetic routes for 5H-pyridazino[4,5-b]indole-4-thiol, and how do starting materials influence yield and purity?

The synthesis often begins with 2-ethoxycarbonylindole as a key intermediate. A common method involves cyclization of aryl hydrazones under optimized conditions (e.g., reflux in methanol with sodium methylate) to form the pyridazinoindole core . Alternative routes include intramolecular Heck-type reactions , where palladium catalysts (e.g., Pd(OAc)₂) facilitate C–N bond formation, achieving yields of ~60–75% . The choice of solvent (e.g., DMF vs. methanol) and substituents on the hydrazone fragment significantly impacts crystallization kinetics and purity, as polar aprotic solvents may enhance cyclization efficiency but complicate purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • NMR (¹H/¹³C) : Essential for confirming regioselectivity in cyclization reactions, particularly distinguishing between N1 and N3 substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects side products like dehalogenated byproducts in Heck reactions .
  • X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, especially when substituents induce steric hindrance .
  • HPLC : Monitors purity (>95% required for pharmacological studies), with reverse-phase C18 columns commonly used .

Q. How are initial biological activities of this compound derivatives screened?

  • In vitro cytotoxicity assays : Use cell lines (e.g., MDA-MB-435 for cancer) with MTT or SRB assays to determine IC₅₀ values. For example, 6-phenylazo-substituted derivatives showed a 3-fold increase in anticancer activity compared to parent compounds .
  • Enzyme inhibition assays : Target-specific studies (e.g., Zika virus NS5 RdRp inhibition) employ fluorescence-based polymerase activity assays, with IC₅₀ values <10 µM considered promising .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?

  • Core modifications : Introducing electron-withdrawing groups (EWGs) at the C6 position (e.g., -NO₂, -CF₃) enhances DNA intercalation, reducing IC₅₀ by up to 50% in breast cancer models .
  • Side-chain functionalization : Adding azide or hydrazine moieties at N3 improves solubility and bioavailability, as shown in pharmacokinetic studies with logP reductions from 3.2 to 2.5 .
  • Contradictions : While methyl groups at C7 increase metabolic stability, they may reduce binding affinity to tubulin, highlighting the need for balanced lipophilicity .

Q. What strategies resolve contradictory data in solvent-dependent synthesis or biological activity?

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., using Hansen solubility parameters) identifies optimal conditions. For example, DMF improves cyclization yields but requires post-reaction solvent swaps to methanol for crystallization .
  • Meta-analysis of biological data : Cross-referencing cytotoxicity results across cell lines (e.g., comparing HeLa vs. MCF-7 responses) distinguishes compound-specific effects from assay artifacts .

Q. How can computational methods predict the pharmacological potential of novel this compound derivatives?

  • Molecular docking : Simulate binding to targets like RdRp or tubulin using AutoDock Vina. For instance, ZFD-10 showed a docking score of -9.2 kcal/mol against ZIKV NS5, correlating with its sub-micromolar IC₅₀ .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict blood-brain barrier penetration, critical for CNS-targeted agents .

Q. What are the challenges in scaling up laboratory-scale synthesis, and how are they addressed?

  • Catalyst recycling : Pd-based catalysts in Heck reactions are costly; ligand engineering (e.g., using BINAP ) improves turnover numbers (TONs) from 50 to 200 .
  • Purification : High-performance liquid chromatography (HPLC) at preparative scale (>100 mg) resolves co-eluting isomers, with gradient elution (ACN/H₂O + 0.1% TFA) achieving >98% purity .

Key Research Findings Table

Modification Biological Activity Key Data Reference
C6-phenylazo substitutionAnticancer (MDA-MB-435)IC₅₀ reduced from 15 µM to 5 µM
N3-cyanoethylationImproved solubilitylogP reduced from 3.2 to 2.5
ZFD-10 (RdRp inhibitor)Anti-ZIKV activityIC₅₀ = 0.8 µM; docking score = -9.2
C7-methyl additionMetabolic stability (t₁/₂ increased by 2h)Hepatic clearance reduced by 40%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.